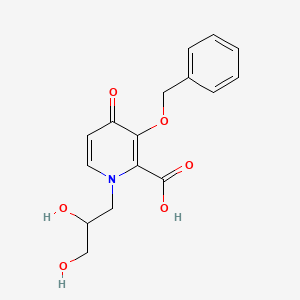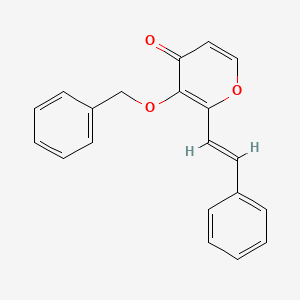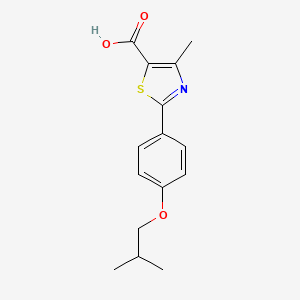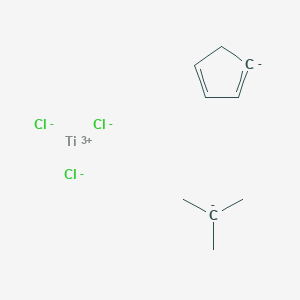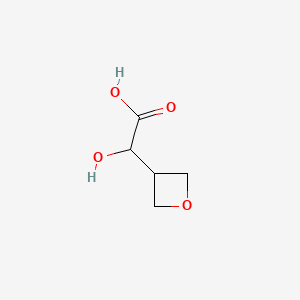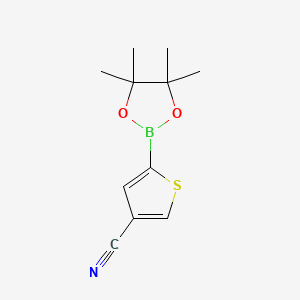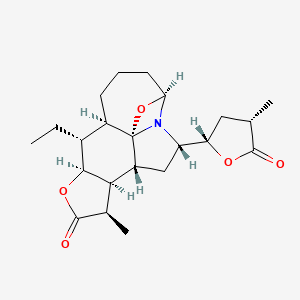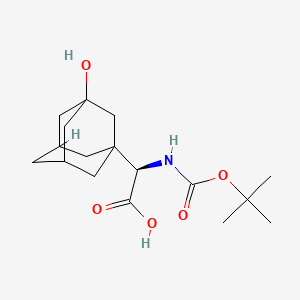
(2R)-2-((叔丁氧羰基)氨基)-2-(3-羟基金刚烷-1-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid, also known as TBAA, is an organic compound with a wide range of applications in scientific research. TBAA is a chiral amide that can be synthesized from a variety of starting materials, including adamantane and acetic acid. TBAA has been used in numerous studies due to its ability to interact with proteins, peptides, and other biomolecules, as well as its stability in aqueous solutions.
科学研究应用
Boc-3-Hydroxy-1-adamantyl-L-glycine: A Comprehensive Analysis: Boc-3-Hydroxy-1-adamantyl-L-glycine, also known by its other names such as ®-N-Boc-2-(3-hydroxyadamant-1-yl)glycine or (2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid, is a compound with several scientific research applications. Below is a detailed analysis focusing on its unique applications across different fields.
Pharmaceutical Synthesis: Saxagliptin Intermediate
One of the primary applications of Boc-3-Hydroxy-1-adamantyl-L-glycine is as an intermediate in the synthesis of Saxagliptin . Saxagliptin is a potent and selective reversible inhibitor of dipeptidyl peptidase-4 (DPP-4), developed for the treatment of type 2 diabetes mellitus (T2DM). The compound’s stability and reactivity make it an essential component in creating this therapeutic agent.
Peptidomimetics and Bioactive Molecules
This compound serves as a versatile building block in the synthesis of peptidomimetics and other bioactive molecules . Its structure allows for modification of amino acids, leading to the creation of novel compounds with potential therapeutic applications. This adaptability makes it valuable for researchers exploring new treatments and drug designs.
Chemical Research and Development
Boc-3-Hydroxy-1-adamantyl-L-glycine is utilized in various chemical research and development processes due to its unique properties . It offers a platform for scientists to develop new synthetic methods and pathways, contributing to advancements in chemical synthesis.
Life Science Research
The compound is also used in life science research, providing insights into biological processes and mechanisms . Its role in life sciences extends to studies on enzyme reactions, metabolic pathways, and cellular functions.
作用机制
Target of Action
The primary target of Boc-3-Hydroxy-1-adamantyl-L-glycine is dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a crucial role in glucose metabolism, making it a key target in the treatment of type 2 diabetes .
Mode of Action
Boc-3-Hydroxy-1-adamantyl-L-glycine acts as a potent and selective reversible inhibitor of DPP-4 . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, which are hormones that stimulate a decrease in blood glucose levels .
Biochemical Pathways
By inhibiting DPP-4, Boc-3-Hydroxy-1-adamantyl-L-glycine affects the incretin system , a group of metabolic hormones that stimulate a decrease in blood glucose levels . The inhibition of DPP-4 leads to increased levels of incretin hormones, which in turn stimulate insulin secretion, inhibit glucagon release, and consequently reduce blood glucose levels .
Pharmacokinetics
Boc-3-Hydroxy-1-adamantyl-L-glycine is absorbed rapidly after oral administration and has a pharmacokinetic profile compatible with once-daily dosing . This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, contributing to its bioavailability .
Result of Action
The molecular and cellular effects of Boc-3-Hydroxy-1-adamantyl-L-glycine’s action primarily involve the regulation of glucose metabolism . By inhibiting DPP-4 and thus increasing incretin hormone levels, it promotes insulin secretion, inhibits glucagon release, and ultimately leads to a decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type 2 diabetes .
属性
IUPAC Name |
(2R)-2-(3-hydroxy-1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18-12(13(19)20)16-5-10-4-11(6-16)8-17(22,7-10)9-16/h10-12,22H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12-,16?,17?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCKDSNFBFHSHC-JGCLWBMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12CC3CC(C1)CC(C3)(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
361442-00-4 |
Source


|
| Record name | (2S)-[(tert-butoxycarbonyl)amino](3-hydroxytricyclo[3.3.1.1 3,7]dec-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of the research presented in the paper "A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine"?
A1: This paper [] details a new method for synthesizing (S)-N-Boc-3′-hydroxyadamantylglycine, which is another name for (2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid. The significance lies in the method being described as "facile and economic" []. This suggests the researchers have potentially developed a more efficient and cost-effective way to produce this compound compared to previously established methods. This could be impactful for research and potentially for large-scale production if the compound proves useful in pharmaceutical or other applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

